molecular formula C15H15NO3S2 B12850374 3-phenothiazin-10-ylpropane-1-sulfonic Acid CAS No. 129808-92-0

3-phenothiazin-10-ylpropane-1-sulfonic Acid

Cat. No.: B12850374
CAS No.: 129808-92-0
M. Wt: 321.4 g/mol
InChI Key: ONVGBCNKVCPJCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenothiazin-10-ylpropane-1-sulfonic Acid is a useful research compound. Its molecular formula is C15H15NO3S2 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(10H-Phenothiazin-10-yl)propane-1-sulfonic acid typically involves the reaction of phenothiazine derivatives with sulfonating agents. One common method includes the reaction of 10-(3-bromopropyl)-10H-phenothiazine with sodium sulfite under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods

In industrial settings, the production of 3-(10H-Phenothiazin-10-yl)propane-1-sulfonic acid may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(10H-Phenothiazin-10-yl)propane-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, reduced phenothiazine compounds, and substituted phenothiazine derivatives.

Mechanism of Action

The mechanism of action of 3-(10H-Phenothiazin-10-yl)propane-1-sulfonic acid involves its role as an electron transfer mediator. It reacts with horseradish peroxidase (HRP) to release HRP and form a radical species. This radical species quickly oxidizes luminol anions, leading to light emission in chemiluminescence reactions[5][5].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(10H-Phenothiazin-10-yl)propane-1-sulfonic acid is unique due to its dual role as a chemiluminescence enhancer and a surfactant. Its ability to enhance light emission in chemiluminescence assays makes it particularly valuable in analytical and diagnostic applications .

Properties

CAS No.

129808-92-0

Molecular Formula

C15H15NO3S2

Molecular Weight

321.4 g/mol

IUPAC Name

3-phenothiazin-10-ylpropane-1-sulfonic acid

InChI

InChI=1S/C15H15NO3S2/c17-21(18,19)11-5-10-16-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)16/h1-4,6-9H,5,10-11H2,(H,17,18,19)

InChI Key

ONVGBCNKVCPJCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.